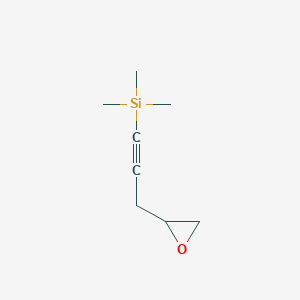
Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane is an organosilicon compound with the molecular formula C9H16OSi. It is characterized by the presence of a trimethylsilyl group attached to a propargyl ether, which in turn is connected to an epoxide ring. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with an epoxide-containing compound under basic conditions. The reaction typically requires a catalyst, such as a palladium complex, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
化学反应分析
Types of Reactions
Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxiranes, while reduction can produce diols .
科学研究应用
Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism by which Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane exerts its effects involves its ability to participate in various chemical reactionsThese properties make the compound versatile in chemical synthesis and applications .
相似化合物的比较
Similar Compounds
Propargyloxytrimethylsilane: Similar in structure but lacks the epoxide ring.
Trimethylsilylacetylene: Contains the trimethylsilyl group but does not have the propargyl ether or epoxide ring.
Trimethylsilylpropargyl alcohol: Similar but with a hydroxyl group instead of an epoxide.
Uniqueness
Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane is unique due to the combination of the trimethylsilyl group, propargyl ether, and epoxide ring. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications .
属性
分子式 |
C8H14OSi |
|---|---|
分子量 |
154.28 g/mol |
IUPAC 名称 |
trimethyl-[3-(oxiran-2-yl)prop-1-ynyl]silane |
InChI |
InChI=1S/C8H14OSi/c1-10(2,3)6-4-5-8-7-9-8/h8H,5,7H2,1-3H3 |
InChI 键 |
VMTZLISUVMPKNN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CCC1CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Piperazinecarboxylic acid, 4-[[3-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-4-(trifluoromethyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester](/img/structure/B14800013.png)
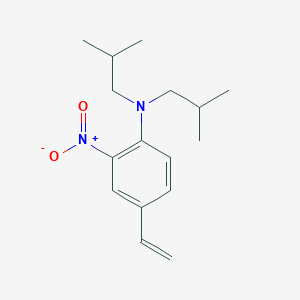
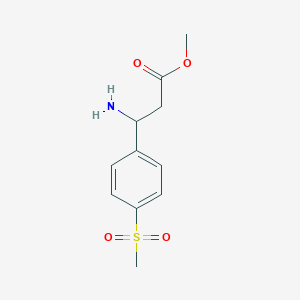
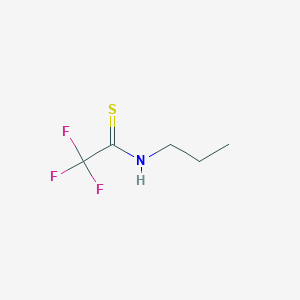
![5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine](/img/structure/B14800028.png)
![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B14800038.png)

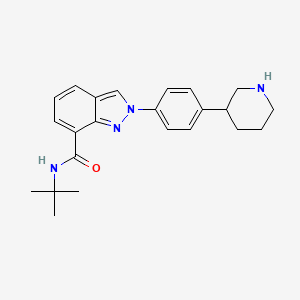
![2-chloro-N-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B14800063.png)
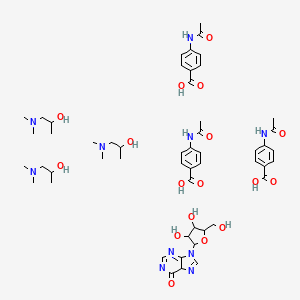
![8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one](/img/structure/B14800086.png)
![4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide](/img/structure/B14800088.png)
![Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine](/img/structure/B14800099.png)
![2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B14800100.png)
